molecular formula C10H12ClNO3 B13641267 4-Aminochromane-7-carboxylic acid hydrochloride

4-Aminochromane-7-carboxylic acid hydrochloride

Cat. No.: B13641267
M. Wt: 229.66 g/mol
InChI Key: OFVJIPNHCXVORX-UHFFFAOYSA-N
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Description

4-Aminochromane-7-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 g/mol . It is a derivative of chromane, a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminochromane-7-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the reaction of salicylic aldehydes and their imino derivatives to access 4-amino- and 4-hydroxy-substituted 2-aminochromanes . Another method includes the use of chroman-2-ols and aromatic amines, which are principal methods for the preparation of N-arylaminochromanes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Aminochromane-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted chromane derivatives.

Scientific Research Applications

4-Aminochromane-7-carboxylic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Aminochromane-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

4-amino-3,4-dihydro-2H-chromene-7-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H11NO3.ClH/c11-8-3-4-14-9-5-6(10(12)13)1-2-7(8)9;/h1-2,5,8H,3-4,11H2,(H,12,13);1H

InChI Key

OFVJIPNHCXVORX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)C(=O)O.Cl

Origin of Product

United States

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